

Excitation and emission wavelengths for Mito-TRFS microscopy

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Compound of Interest

Compound Name: Mito-TRFS

Cat. No.: B8195963

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Application Notes and Protocols for Mito-TRFS Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mito-TRFS: A Fluorescent Probe for Mitochondrial Thioredoxin Reductase 2 (TrxR2) Activity

Mito-TRFS is a novel, mitochondria-targeted, "off-on" fluorescent probe designed for the detection of mitochondrial thioredoxin reductase 2 (TrxR2) activity in living cells.[1][2][3] TrxR2 is a key enzyme in the mitochondrial antioxidant defense system, responsible for maintaining the reduced state of thioredoxin 2 (Trx2). This system plays a critical role in mitochondrial redox homeostasis and cellular signaling. Dysregulation of TrxR2 activity has been implicated in a variety of pathologies, including neurodegenerative diseases like Parkinson's disease, making it a significant target for research and drug development.[2]

Mito-TRFS operates on a chemical reaction-based mechanism. In its native state, the probe exhibits minimal fluorescence. Upon reaction with TrxR2, a conformational change occurs, leading to a significant increase in fluorescence intensity, providing a direct readout of enzyme activity. Its specific localization to the mitochondria allows for the targeted investigation of this critical cellular compartment.

Spectral Properties of Mito-TRFS

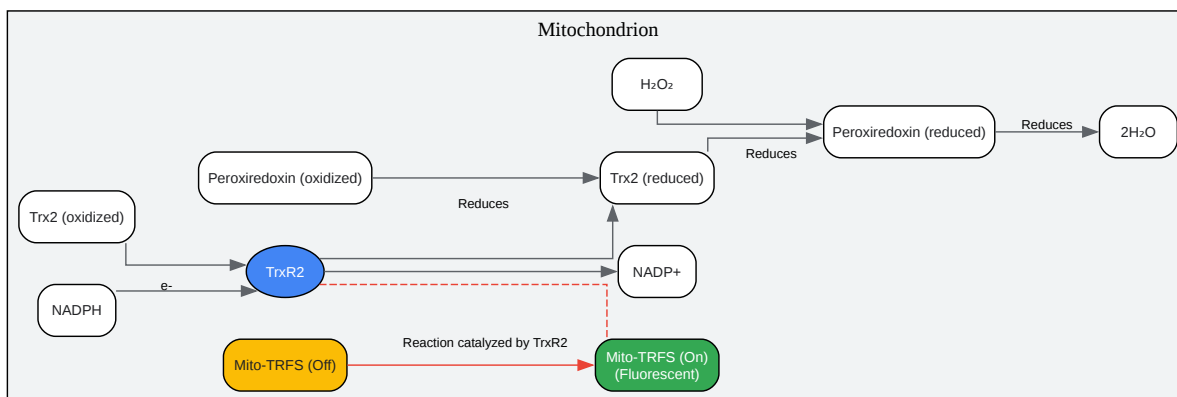
The utility of **Mito-TRFS** as a fluorescent probe is defined by its distinct spectral characteristics in the "off" (unreacted) and "on" (reacted with TrxR2) states. Understanding these properties is crucial for designing imaging experiments and selecting appropriate microscope filter sets.

State	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Visual Appearance
"Off" State (Unreacted)	~375	~480	0.34	Weak blue fluorescence
"On" State (Reacted with TrxR2)	~438	~540	0.19	Strong green fluorescence

Data compiled from studies in TE buffer.[4]

Signaling Pathway of Mitochondrial Thioredoxin Reductase 2 (TrxR2)

Mito-TRFS allows for the specific measurement of TrxR2 activity within the broader context of the mitochondrial antioxidant system. The following diagram illustrates the central role of TrxR2 in this pathway.



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Caption: The Mitochondrial Thioredoxin Antioxidant Pathway.

Experimental Protocols

Protocol 1: Live-Cell Imaging of TrxR2 Activity with Mito-TRFS

This protocol provides a detailed procedure for staining live cells with **Mito-TRFS** and acquiring fluorescent images using a confocal microscope.

Materials:

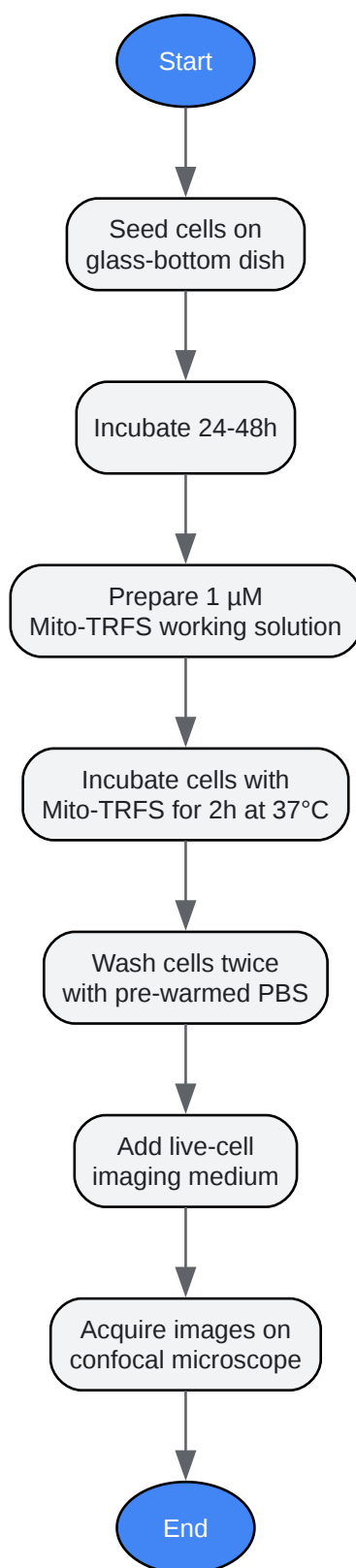
- **Mito-TRFS** probe
- Dimethyl sulfoxide (DMSO), anhydrous
- Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS), pre-warmed to 37°C

- Adherent mammalian cells (e.g., HeLa, SH-SY5Y)
- Glass-bottom imaging dishes or plates
- Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Seed cells onto glass-bottom imaging dishes at a density that will allow them to reach 50-70% confluency on the day of the experiment.
 - Incubate cells for 24-48 hours under standard cell culture conditions.
- Probe Preparation:
 - Prepare a 1 mM stock solution of **Mito-TRFS** in anhydrous DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
- Cell Staining:
 - On the day of the experiment, prepare a fresh working solution of **Mito-TRFS** by diluting the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1 µM.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Mito-TRFS** working solution to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
- Washing and Imaging:

- After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
- Add pre-warmed live-cell imaging medium to the dish.
- Immediately transfer the dish to the confocal microscope equipped with a live-cell imaging chamber.
- Image Acquisition:
 - Allow the cells to equilibrate in the microscope's environmental chamber for at least 15 minutes before imaging.
 - Set the excitation wavelength to approximately 438 nm and collect emission between 520-560 nm to detect the "on" state of **Mito-TRFS**.
 - Use the lowest possible laser power to minimize phototoxicity and photobleaching.
 - Acquire images using a high-sensitivity detector.



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